Cas no 2138544-75-7 (N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide)

N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a spirocyclic amine scaffold. Its unique structural framework, combining a rigid azaspiro[4.4]nonane core with a nitro-substituted benzenesulfonamide moiety, confers distinct physicochemical properties, making it valuable in medicinal chemistry and drug discovery. The compound's spirocyclic architecture enhances conformational stability, while the electron-withdrawing nitro group may influence reactivity and binding interactions. This structure is particularly suited for applications requiring precise steric and electronic modulation, such as enzyme inhibition or receptor targeting. Its synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships in bioactive molecule design.
N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide structure
2138544-75-7 structure
Product Name:N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide
CAS No:2138544-75-7
MF:C14H19N3O4S
MW:325.383362054825
CID:5966621
PubChem ID:165861880
Update Time:2025-06-12

N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide
    • EN300-1169312
    • 2138544-75-7
    • Inchi: 1S/C14H19N3O4S/c18-17(19)11-5-1-2-6-12(11)22(20,21)16-13-7-10-15-14(13)8-3-4-9-14/h1-2,5-6,13,15-16H,3-4,7-10H2
    • InChI Key: NYOGGGPYPDFTMK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC1CCNC21CCCC2)(=O)=O

Computed Properties

  • Exact Mass: 325.10962727g/mol
  • Monoisotopic Mass: 325.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 112Ų

N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide Pricemore >>

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N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide Related Literature

Additional information on N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide

Introduction to N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide (CAS No. 2138544-75-7)

N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide, identified by its CAS number 2138544-75-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of an azaspiro[4.4]nonane core and a nitrobenzene-sulfonamide moiety, contribute to its distinct chemical properties and reactivity.

The azaspiro[4.4]nonane scaffold is a bicyclic amine derivative characterized by a spirocyclic structure, which introduces rigidity and specific spatial orientation to the molecule. This structural motif has been widely explored in drug design due to its ability to mimic natural products and interact with biological targets in a precise manner. The nitrobenzene group and the sulfonamide moiety further enhance the compound's pharmacological profile by providing sites for hydrogen bonding, electrostatic interactions, and other forms of molecular recognition.

In recent years, there has been growing interest in the development of novel therapeutic agents that target complex biological pathways. N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide has emerged as a promising candidate in this context, primarily due to its potential to modulate key enzymatic and signaling pathways involved in various diseases. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors, making it a valuable tool for investigating disease mechanisms and developing new treatments.

The synthesis of N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The spirocyclic core is typically constructed through intramolecular cyclization reactions, while the nitrobenzene and sulfonamide groups are introduced via functional group transformations such as nitration and sulfonylation. Advanced synthetic techniques, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance the efficiency and selectivity of these transformations.

The pharmacological properties of N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide have been extensively evaluated in vitro using various bioassay systems. These studies have revealed that the compound demonstrates significant binding affinity for several target proteins, including kinases and transcription factors. The nitro group in the benzene ring has been shown to play a crucial role in mediating interactions with these targets, while the sulfonamide moiety contributes to stabilization through hydrogen bonding networks.

One of the most compelling aspects of this compound is its potential for further derivatization to generate novel analogs with enhanced pharmacological activity. By modifying the substituents on the spirocyclic core or introducing additional functional groups, researchers can fine-tune the properties of N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide to improve its efficacy, selectivity, and pharmacokinetic profile. Such structural modifications are often guided by computational modeling techniques that predict how changes in molecular structure will affect biological activity.

Recent advances in high-throughput screening (HTS) technologies have accelerated the discovery process for new drug candidates like N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide. These platforms enable researchers to rapidly test large libraries of compounds against diverse biological targets, identifying those with promising activity for further development. The integration of HTS with structure-based drug design approaches has significantly streamlined the identification of lead compounds and facilitated their optimization into viable therapeutic agents.

The potential therapeutic applications of N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide are broad and span multiple disease areas, including oncology, inflammation, and neurodegenerative disorders. In oncology research, this compound has shown promise as an inhibitor of kinases involved in tumor growth and metastasis. Its ability to disrupt aberrant signaling pathways has made it an attractive candidate for developing targeted therapies against cancer.

In addition to its oncological potential, N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. By modulating inflammatory pathways, this compound may offer therapeutic benefits in these settings through mechanisms involving reduced production of pro-inflammatory cytokines and modulation of immune cell function.

The neuroprotective effects of N-{1-azaspiro[4.4]nonan-4-yl}-2-nitrobenzene-1-sulfonamide have also been explored in preclinical studies. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by progressive loss of neurons due to oxidative stress, inflammation, and mitochondrial dysfunction. The compound's ability to interact with specific molecular targets may help mitigate these pathological processes and slow disease progression.

Emerging evidence suggests that N-{1-azaspiro[4.4]nonan}-ayl-2-nitrobenzene-1-sulfonamide may also possess antioxidant properties, contributing to its neuroprotective potential by neutralizing reactive oxygen species (ROS) that damage cellular components. Furthermore, its structural features may allow it to cross the blood-brain barrier (BBB), facilitating delivery to central nervous system (CNS) targets where it can exert therapeutic effects.

The development of novel drug candidates like N-{1-aspair[44]nonana]-ayl}-2-nitrobenzene-1-sunamide} underscores the importance of interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians in advancing pharmaceutical innovation. By leveraging cutting-edge synthetic methods alongside sophisticated computational tools for drug design, researchers can accelerate the discovery pipeline for new therapeutics that address unmet medical needs.

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